molecular formula C7H10O3 B6227165 methyl 2-hydroxyhex-5-ynoate CAS No. 1490824-17-3

methyl 2-hydroxyhex-5-ynoate

Cat. No.: B6227165
CAS No.: 1490824-17-3
M. Wt: 142.15 g/mol
InChI Key: TUAZJZAQCUHION-UHFFFAOYSA-N
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Description

Methyl 2-hydroxyhex-5-ynoate is an organic compound with the molecular formula C7H10O3. It is a derivative of hexynoic acid, featuring a hydroxyl group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxyhex-5-ynoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxyhex-5-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxyhex-5-ynoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-oxohex-5-ynoate.

    Reduction: The ester group can be reduced to an alcohol, yielding 2-hydroxyhex-5-yn-1-ol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Methyl 2-oxohex-5-ynoate

    Reduction: 2-Hydroxyhex-5-yn-1-ol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 2-hydroxyhex-5-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of bioactive compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-hydroxyhex-5-ynoate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other intermolecular interactions. These interactions can influence the compound’s reactivity and its ability to act as a substrate in enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxyhexanoate: Similar structure but lacks the triple bond.

    Methyl 2-hydroxyhex-4-ynoate: Similar structure but with the triple bond at a different position.

    Methyl 2-hydroxyhept-5-ynoate: Similar structure but with an additional carbon in the chain.

Uniqueness

Methyl 2-hydroxyhex-5-ynoate is unique due to the presence of both a hydroxyl group and an ester group in conjunction with a triple bond. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-hydroxyhex-5-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-4-5-6(8)7(9)10-2/h1,6,8H,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAZJZAQCUHION-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1490824-17-3
Record name methyl 2-hydroxyhex-5-ynoate
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